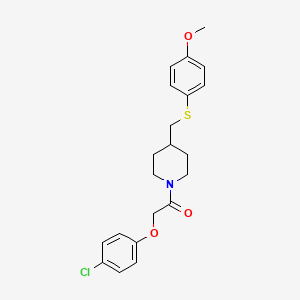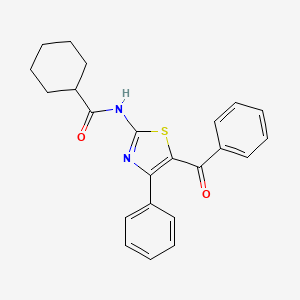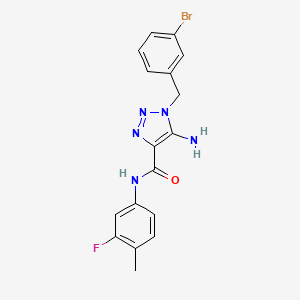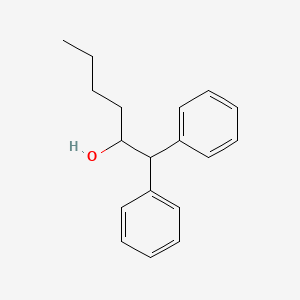![molecular formula C29H22O5 B2521923 Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate CAS No. 312917-90-1](/img/structure/B2521923.png)
Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate, appears to be a complex organic molecule with potential reactivity due to the presence of various functional groups. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the synthesis, molecular structure, and chemical reactions of the compound .
Synthesis Analysis
The synthesis of related furan derivatives is described in the papers. For instance, ethyl 2-methylfuran-3-carboxylate is chloroethylated at the 5 position of the ring, suggesting that halogenation at specific positions on furan rings is feasible and can be a step towards further functionalization . Additionally, the treatment of certain naphtho[1,2-b]furan derivatives with benzenesulfonyl chloride in an alkaline medium leads to high yields of products through a Beckmann rearrangement . This indicates that the naphtho[1,2-b]furan core can undergo significant transformations under the right conditions, which could be relevant for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of furan derivatives is influenced by the substituents attached to the furan ring. The papers discuss various substitutions on the furan ring, such as the introduction of a chloroethyl group , the formation of thioamides , and the photolysis of isoxazole derivatives . These reactions can lead to changes in the electronic distribution and steric hindrance, which in turn affect the molecular geometry and reactivity of the compounds. The target compound's structure, with its benzoyl and phenyl substituents, would likely exhibit similar considerations in terms of electronic effects and steric interactions.
Chemical Reactions Analysis
The chemical reactivity of furan derivatives is highlighted through various reactions. For example, the halide derivative of ethyl 2-methylfuran-3-carboxylate reacts with secondary amines and undergoes elimination reactions under certain conditions . The photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate in amines and alcohols suggests two competing pathways: photoisomerisation to a ketene and loss of carbon dioxide to form a carbene . These findings suggest that the target compound may also undergo photochemical reactions and could form reactive intermediates such as carbenes under appropriate conditions.
Physical and Chemical Properties Analysis
While the papers do not directly provide physical and chemical properties of the target compound, they do offer insights into the properties of similar compounds. For example, the solubility of the compounds in different solvents, the susceptibility to photolysis, and the reactivity towards various nucleophiles can be inferred . The presence of ester, furan, and aromatic rings in the target compound would likely contribute to its solubility in organic solvents and its potential to participate in electrophilic aromatic substitution reactions.
Applications De Recherche Scientifique
Chemical Photolysis and Reaction Pathways
Photolysis studies of related ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate reveal insights into the chemical behavior under light exposure, suggesting potential applications in studying photochemical reaction pathways. These pathways include reversible photoisomerisation to ketenes and the loss of carbon dioxide forming singlet imino-carbene, which are significant for understanding the photostability and photoactivation of organic compounds (Ang & Prager, 1992; Ang & Prager, 1992).
Organic Ligands and Metal Complexes
Research on furan-containing organic ligands, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, highlights the synthesis and characterization of metal complexes. These complexes have been studied for their chelating properties and antimicrobial activity, indicating potential applications in material science and biomedicine (Patel, 2020).
Synthesis of Novel Compounds
The conversion of similar compounds into various novel organic structures demonstrates the versatility of ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate in synthetic chemistry. For example, the synthesis of naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate explores the antimicrobial activity of these compounds, suggesting their potential in drug development (Ravindra, Vagdevi, & Vaidya, 2008).
Analytical and Spectral Studies
Studies involving the analytical and spectral analysis of furan ring-containing compounds further elucidate the chemical properties and reactions of similar compounds. These studies are critical for developing analytical methods in chemistry and for the identification and characterization of novel compounds with potential applications in various scientific fields (Shipilovskikh & Rubtsov, 2014).
Potential Bioactive Compounds
Research into bioactive compounds derived from furan and naphthoquinone derivatives indicates the potential of ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate in medicinal chemistry. These studies focus on synthesizing compounds with expected biological activities, contributing to the development of new therapeutic agents (Abdel Hafez, Ahmed, & Haggag, 2001).
Propriétés
IUPAC Name |
ethyl 5-(2-methylbenzoyl)oxy-2-phenylbenzo[g][1]benzofuran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22O5/c1-3-32-29(31)25-23-17-24(33-28(30)20-14-8-7-11-18(20)2)21-15-9-10-16-22(21)27(23)34-26(25)19-12-5-4-6-13-19/h4-17H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTHJQCINRRVRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)OC(=O)C4=CC=CC=C4C)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-((2-methylbenzoyl)oxy)-2-phenylnaphtho[1,2-b]furan-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)
![[2-[(3-Methoxyphenyl)methylamino]-2-oxoethyl] 2,5-dimethylbenzoate](/img/structure/B2521841.png)
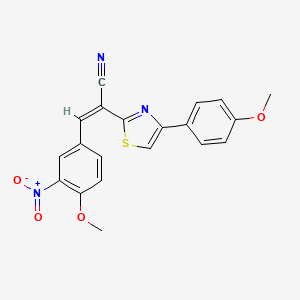

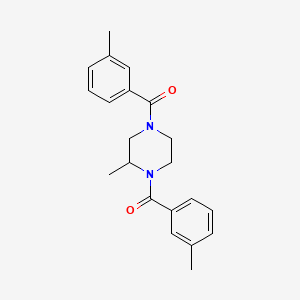
![9-(3-hydroxyphenyl)-6,6-dimethyl-2-phenyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2521849.png)
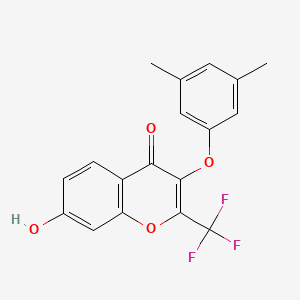
![3-(Fluoromethyl)-4,8-dioxa-1,10-diazaspiro[5.5]undecan-9-one](/img/structure/B2521853.png)
